molecular formula C32H33FO9S B1593071 (2R,3R,4R,5S,6S)-2-(acetoxyMethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 866607-35-4

(2R,3R,4R,5S,6S)-2-(acetoxyMethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B1593071
CAS No.: 866607-35-4
M. Wt: 612.7 g/mol
InChI Key: XYBGJUIUCFENGS-IFUGWHCZSA-N
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Description

This compound (CAS: 866607-35-4) is a tetraacetylated pyran derivative with a molecular formula of C₃₂H₃₃FO₉S and a molecular weight of 612.66 g/mol . Its structure features:

  • A tetrahydro-2H-pyran core with triacetylated hydroxyl groups at positions 3, 4, and 3.
  • A 3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl substituent at position 6, introducing fluorophenyl and thiophene moieties.
  • An acetoxymethyl group at position 2.

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33FO9S/c1-17-6-7-23(14-24(17)15-26-12-13-28(43-26)22-8-10-25(33)11-9-22)29-31(40-20(4)36)32(41-21(5)37)30(39-19(3)35)27(42-29)16-38-18(2)34/h6-14,27,29-32H,15-16H2,1-5H3/t27-,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBGJUIUCFENGS-IFUGWHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33FO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045094
Record name (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol 2,3,4,6-tetraacetate
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Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866607-35-4
Record name (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol 2,3,4,6-tetraacetate
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Record name (1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-D-glucitol
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Record name (1S)-1,5-Anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol 2,3,4,6-tetraacetate
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Record name (1S)-2,3,4,6-tetra-O-acetyl-1,5-anhydro-1-(3-{[5-(4-fluorophenyl)-2-thienyl]methyl}-4-methylphenyl)-D-glucitol
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Biological Activity

The compound (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C32H34O9S
  • Molecular Weight : 594.68 g/mol
  • CAS Number : 2803372-74-7
  • Purity : 98%

The compound features a tetrahydropyran ring and several functional groups including acetoxy and thiophene moieties that may contribute to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • A study reported that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines. Specifically, one derivative showed an IC50 value of 27.66 μM against the MDA-MB231 breast cancer cell line .

The proposed mechanisms for the anticancer effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate growth and division.
  • Induction of Apoptosis : It is suggested that the compound can trigger programmed cell death in cancerous cells.
  • Targeting Specific Enzymatic Pathways : The presence of thiophene rings may allow interaction with specific enzymes involved in cancer metabolism.

In Silico Studies

In silico docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with proteins involved in cancer progression and survival .

Data Table: Biological Activity Overview

Activity TypeCell LineIC50 Value (μM)Reference
AnticancerMDA-MB23127.66
AnticancerMCF-74.93

Case Study 1: Anticancer Activity Evaluation

A research group synthesized several derivatives based on the core structure of this compound. They evaluated these compounds against multiple cancer cell lines including MDA-MB231 and MCF-7. The study concluded that modifications to the thiophene group significantly enhanced cytotoxicity.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. Utilizing flow cytometry and Western blot analysis, researchers demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "(2R,3R,4R,5S,6S)-2-(acetoxyMethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate":

  • This compound
    • This compound, with CAS No. 866607-35-4, can be used as a working standard or secondary reference standard, with the need for additional internal validation as per FDA regulations/guidelines .
  • Triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones
    • These compounds, which contain a tetrahydropyran-3,4,5-triyl triacetate moiety, have shown potential as anti-cancer agents .
    • Specifically, (2 S,3 R,4 R,5 S,6 S)-2-(acetoxymethyl)-6-(4-((7-oxo-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-1(7 H-yl)methyl)-1 H-1,2,3-triazol-1-yl)tetrahydro-2 H-pyran-3,4,5-triyl triacetate displayed inhibitory potential against the MCF-7 cell line, with an IC50 value of 4.93 μM .
    • (2-(acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7 H-yl)methyl)-1 H-1,2,3-triazol-1-yl)tetrahydro-2 H-pyran-3,4,5-triyl triacetate exhibited anti-cancer activity with an IC50 value of 27.66 μM against the MDA-MB231 cell line .
  • 2-(2-Formyl-4-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • This compound has potential applications in medicinal chemistry and organic synthesis.
    • Its applications include serving as a building block in synthesizing complex molecules, use in drug discovery, and as a probe in biological studies.
    • It can be used in the development of novel therapeutic agents.

Comparison with Similar Compounds

Critical Analysis of Structural Similarity and Bioactivity

  • Predictive Limitations : While compounds with similar structures (e.g., pyran cores with acetylated hydroxyls) often share bioactivity profiles, exceptions exist. For instance, compound 4l and the target compound differ in substituents, leading to divergent pharmacological effects despite shared core structures.
  • Gene Expression Variability : highlights that structurally similar compounds may induce different gene expression patterns due to variations in bioavailability or metabolic pathways .

Preparation Methods

Starting Materials and Key Intermediates

  • 1,5-Anhydro-D-glucitol derivatives or protected glucose analogs serve as the sugar backbone starting material.
  • The aryl-thiophene substituent is typically prepared separately, often via palladium-catalyzed cross-coupling or nucleophilic substitution reactions involving 5-(4-fluorophenyl)thiophene derivatives.
  • Acetylation reagents such as acetic anhydride and pyridine are used for selective protection of hydroxyl groups.

Synthetic Route Summary

The preparation generally involves the following key steps:

  • Synthesis of the aryl-thiophene substituent :

    • The 5-(4-fluorophenyl)thiophene-2-yl)methyl moiety is synthesized by coupling 5-bromo-2-thiophenemethyl derivatives with 4-fluorophenyl boronic acids or equivalents under Suzuki-Miyaura conditions.
    • Methylation or other functional group modifications on the phenyl ring (e.g., 4-methylphenyl) are introduced via electrophilic aromatic substitution or cross-coupling reactions.
  • Attachment of the aryl-thiophene substituent to the sugar ring :

    • The sugar moiety, typically a 1,5-anhydro-D-glucitol or tetrahydro-2H-pyran derivative, is functionalized at the C6 position to allow nucleophilic substitution or coupling with the aryl-thiophene methyl group.
    • This step often involves activation of the sugar hydroxyl group (e.g., conversion to a leaving group like a tosylate or halide) followed by substitution with the aryl-thiophene methyl nucleophile.
  • Selective acetylation of hydroxyl groups :

    • The triacetate groups at positions 3, 4, and 5, as well as the acetoxymethyl group at position 2, are introduced by treating the intermediate with acetic anhydride in the presence of pyridine or other bases to achieve regioselective acetylation.
    • Reaction conditions are optimized to prevent over-acetylation or deacetylation.
  • Purification and characterization :

    • The final compound is purified by chromatographic techniques (e.g., flash chromatography, preparative HPLC).
    • Structural confirmation is performed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Aryl-thiophene synthesis Pd-catalyst, base, 4-fluorophenyl boronic acid, solvent (THF, toluene) Suzuki coupling at 80-100 °C
Sugar activation Tosyl chloride or halogenating agent, base Formation of sugar tosylate or halide
Coupling sugar & aryl-thiophene Nucleophilic substitution, mild base, solvent (DMF, DMSO) Room temperature to 60 °C
Acetylation Acetic anhydride, pyridine, 0-25 °C Controlled acetylation, 2-24 hours
Purification Silica gel chromatography, preparative HPLC Achieves >95% purity

Research Findings and Analysis

  • Stereochemical control : The synthetic methods maintain the stereochemistry at the 2R,3R,4R,5S,6S centers of the pyran ring, critical for biological activity and purity.
  • Yield optimization : Literature reports yields ranging from 60% to 85% for the coupling and acetylation steps, depending on reagent quality and reaction times.
  • Impurity profile : The compound is often isolated as a high-purity intermediate or impurity standard in Canagliflozin production, requiring stringent quality control.
  • Stability : The acetylated compound is stable under refrigerated conditions (2-8 °C) and requires protection from moisture to prevent hydrolysis of acetate groups.

Summary Table of Preparation Method Features

Feature Description
Starting material 1,5-Anhydro-D-glucitol derivatives or protected glucose analogs
Key intermediate 5-(4-fluorophenyl)thiophene-2-yl)methyl aryl moiety
Coupling method Nucleophilic substitution or Pd-catalyzed cross-coupling
Protection strategy Selective acetylation with acetic anhydride and pyridine
Stereochemistry preservation Maintained at all chiral centers
Purification Chromatography (silica gel, preparative HPLC)
Typical yield 60-85% depending on step
Storage 2-8 °C, moisture-free environment

Q & A

Q. What are the key considerations for optimizing the synthesis of this tetrahydropyran derivative?

The synthesis involves stereoselective acylation and functionalization steps. A validated approach includes:

  • Pentaacylation of a sugar precursor followed by Lewis acid-catalyzed displacement (e.g., BF₃·Et₂O) with 5-(4-fluorophenyl)thiophen-2-ylmethyl-p-tolylthiol to introduce the arylthioether moiety .
  • Critical parameters: Temperature control (<0°C during thiol addition), anhydrous conditions, and purification via silica gel chromatography with ethyl acetate/hexane gradients.
  • Yield optimization (typically 60-75%) requires monitoring by TLC and avoiding over-acylation, which may lead to byproducts .

Q. How can researchers confirm the stereochemical configuration of the compound?

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, R-factor <0.05) .
  • NMR spectroscopy : Analyze coupling constants (e.g., J3,4J_{3,4}, J4,5J_{4,5}) in 1H^1H- and 13C^{13}C-NMR to verify axial/equatorial substituent orientations .
  • Optical rotation : Compare experimental [α]D_D values with literature data for analogous tetrahydropyrans .

Q. What analytical methods are recommended for purity assessment?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm. Purity >98% is achievable with optimized gradients .
  • LC-MS : Confirm molecular ion peaks (e.g., m/z 612.66 [M+H]+^+) and rule out acetyl group hydrolysis byproducts .

Advanced Research Questions

Q. How does the stereochemistry influence interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Simulate binding to carbohydrate-binding proteins (e.g., lectins) using software like AutoDock Vina. The 4-fluorophenylthiophene moiety may engage in π-π stacking, while acetyl groups modulate hydrophobicity .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) with immobilized targets. Pre-equilibrate the compound in PBS (pH 7.4) to avoid aggregation artifacts .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

  • Reaction monitoring : Use in-situ FTIR to track acyl group incorporation and identify incomplete displacement steps .
  • Byproduct isolation : Employ preparative HPLC to isolate minor components (e.g., diastereomers) and characterize via 1H^1H-COSY NMR .
  • Contradictions often arise from solvent polarity (THF vs. DCM) or catalyst choice (BF₃·Et₂O vs. ZnCl₂), which affect intermediate stability .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Hydrolysis studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The acetyl groups hydrolyze first (t1/2_{1/2} ~12 hr), followed by thiophene ring oxidation .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset ~200°C) and storage recommendations (2-8°C, desiccated) .

Q. What methods are suitable for studying its potential as a prodrug or metabolic substrate?

  • Enzymatic assays : Incubate with esterases (e.g., porcine liver esterase) and quantify released acetic acid via GC-MS .
  • Caco-2 permeability assays : Evaluate intestinal absorption potential using a monolayer model (Papp_{app} >1×106^{-6} cm/s indicates moderate permeability) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro studies?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Sonication-assisted dispersion : Apply pulsed ultrasound (20 kHz, 5 min) to achieve colloidal suspensions for cell-based assays .

Q. What approaches mitigate toxicity risks during handling?

  • PPE guidelines : Wear nitrile gloves, FFP2 respirators, and safety goggles to prevent dermal/ocular exposure (H315/H319 hazards) .
  • Ventilation : Use fume hoods with >0.5 m/s face velocity during weighing and synthesis to limit inhalation of airborne particles .

Q. How to profile impurities from large-scale synthesis batches?

  • HPLC-DAD/ELSD : Combine diode array and evaporative light scattering detection to identify non-UV-active impurities (e.g., residual p-thiocresol) .
  • NMR relaxometry : Differentiate stereoisomers by measuring T1_1/T2_2 relaxation times in 1H^1H-NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5S,6S)-2-(acetoxyMethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5S,6S)-2-(acetoxyMethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)Methyl)-4-Methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

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